molecular formula C12H14BrN3O3 B5752385 4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5752385
M. Wt: 328.16 g/mol
InChI Key: CCXSXGXXIGHRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as Boc-4-bromo-Phe-OH and is known for its unique properties that make it useful in various applications. In

Mechanism of Action

The mechanism of action of Boc-4-bromo-Phe-OH is not fully understood. However, it is believed to act as a protease inhibitor by binding to the active site of the enzyme. This inhibition prevents the enzyme from functioning correctly, leading to the inhibition of the biological process it is involved in.
Biochemical and Physiological Effects:
Boc-4-bromo-Phe-OH has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiproliferative activity against cancer cells by inhibiting the activity of proteases involved in cell growth and division. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Boc-4-bromo-Phe-OH in lab experiments is its ability to inhibit the activity of proteases selectively. This selectivity makes it useful in the development of drugs that target specific proteases involved in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on Boc-4-bromo-Phe-OH. One of the areas of research is the development of novel drug candidates for various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of Boc-4-bromo-Phe-OH fully.

Synthesis Methods

The synthesis of Boc-4-bromo-Phe-OH involves the reaction of 4-bromoaniline with Boc-Phe-OH in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields Boc-4-bromo-Phe-NHS, which is then reacted with morpholine in the presence of triethylamine to produce Boc-4-bromo-Phe-NHS morpholine salt. The final step involves deprotection of the Boc group using trifluoroacetic acid to yield Boc-4-bromo-Phe-OH.

Scientific Research Applications

Boc-4-bromo-Phe-OH has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this chemical compound is in the field of drug discovery. Boc-4-bromo-Phe-OH has been used to develop novel drug candidates for various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used as a building block for the synthesis of other bioactive compounds.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSXGXXIGHRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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